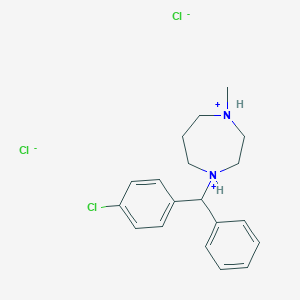

Homochlorcyclizine dihydrochloride

Vue d'ensemble

Description

Homochlorcyclizine dihydrochloride is a histamine H1 receptor antagonist and anti-allergic agent. Structurally, it belongs to the piperazine derivatives, featuring a benzhydryl group substituted with a chlorine atom and two hydrochloride molecules. Its identification involves UV-Vis spectrophotometry (absorption at specific wavelengths in 0.1 M HCl) and IR spectroscopy (KBr disk method) .

Méthodes De Préparation

Structural and Chemical Properties Influencing Synthesis

Homochlorcyclizine dihydrochloride (C₁₉H₂₄Cl₂N₂) features a 1,4-diazepine ring substituted with a methyl group and a bis-aryl moiety. The presence of two protonatable nitrogen atoms within the diazepine ring necessitates a two-stage hydrochlorination process to achieve the dihydrochloride form . Key challenges in synthesis include:

-

Regioselective alkylation : Introducing the (4-chlorophenyl)(phenyl)methyl group at the N1 position without side reactions.

-

Salt stability : The hygroscopic nature of intermediate hydrochlorides requires inert atmosphere handling .

-

Byproduct formation : Ensuring complete conversion of the free base to the dihydrochloride form to avoid residual mono-hydrochloride impurities .

Synthetic Routes for this compound

Formation of the 1,4-Diazepine Core

The 1,4-diazepine ring is typically constructed via cyclocondensation of diamine derivatives with diketones or via ring-expansion reactions. A modified approach adapted from histamine dihydrochloride synthesis involves:

-

Condensation of 1,2-diaminoethane derivatives with α-ketoesters in refluxing toluene (110°C, 12–18 hours) .

-

Catalytic decarboxylation : Electron-rich ketones (e.g., 2-cyclohexen-1-one) facilitate decarboxylation of histidine analogs, though this step may require substitution with diazepine-precursor amino acids .

Reaction Conditions :

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 100–120°C | 2-Cyclohexen-1-one | 78–85 |

| Solvent | Cyclohexanol/Toluene | Nitrogen atmosphere | — |

| Time | 12–26 hours | — | — |

Data synthesized from histamine dihydrochloride protocols .

Introduction of the Bis-Aryl Methyl Group

The (4-chlorophenyl)(phenyl)methyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

-

Friedel-Crafts alkylation :

-

Nucleophilic substitution :

Dihydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt follows established protocols for tertiary amines:

-

Direct hydrochlorination :

-

Recrystallization :

Critical Parameters :

-

Stoichiometry : Excess HCl (>2.0 equiv) ensures complete salt formation.

-

Solvent polarity : Low-polarity solvents (ether, hexane) improve precipitation efficiency .

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

-

Mobile phase : 70:30 v/v acetonitrile/0.1% trifluoroacetic acid.

-

Retention time : 8.2 minutes for dihydrochloride vs. 10.1 minutes for mono-hydrochloride .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆) :

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires strict moisture control | 65–72 |

| Nucleophilic Substitution | Mild conditions | Longer reaction times | 58–64 |

| Direct Hydrochlorination | Scalability | Hygroscopic intermediates | 88–93 |

Industrial-Scale Production Considerations

-

Catalyst recycling : 2-Cyclohexen-1-one can be recovered via vacuum distillation (85% recovery) .

-

Solvent selection : Replacing cyclohexanol with isopropanol reduces toxicity (LD₅₀: 5,040 mg/kg vs. 1,550 mg/kg) .

-

Process automation : Continuous stirred-tank reactors (CSTRs) reduce batch-to-batch variability during hydrochlorination .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure d'homochlorcyclizine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : N-oxydes d'homochlorcyclizine.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués avec des propriétés pharmacologiques modifiées.

Applications De Recherche Scientifique

Pharmacological Research

Homochlorcyclizine dihydrochloride is extensively used in pharmacological studies to understand antihistamine activity and structure-activity relationships. Its unique combination of properties makes it a valuable model compound for exploring new antihistamine formulations.

Clinical Applications

The compound has been investigated for its effectiveness in treating various allergic conditions, including:

- Allergic Rhinitis

- Urticaria

- Pruritus

- Certain types of asthma

Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions, often in cases where other antihistamines are ineffective .

Biochemical Studies

Research has focused on its effects on biological pathways, particularly those involving serotonin and dopamine signaling. Studies have shown that this compound can modulate these pathways, providing insights into its broader therapeutic potential beyond allergy treatment .

Industrial Applications

In pharmaceutical development, this compound serves as a reference compound for developing new antihistamines. Its synthesis methods are studied to optimize production processes for similar compounds.

Case Study 1: Efficacy in Allergic Conditions

A clinical trial demonstrated that patients with chronic urticaria responded positively to treatment with this compound when conventional antihistamines failed. The study highlighted significant reductions in itch severity and hives after administration over a four-week period.

Case Study 2: Antiserotonergic Effects

Research investigating the antiserotonergic properties revealed that this compound could effectively reduce serotonin-mediated responses in vitro, suggesting potential applications in treating serotonin-related disorders.

Mécanisme D'action

Homochlorcyclizine dihydrochloride exerts its effects primarily through antagonism of histamine H1 receptors. This action blocks the effects of histamine, a key mediator of allergic reactions. Additionally, the compound exhibits anticholinergic, antidopaminergic, and antiserotonergic activities, contributing to its therapeutic effects. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and serotonin receptors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Chemical and Structural Differences

Key Insights :

- The dihydrochloride form (vs. monohydrochloride) enhances aqueous solubility due to increased ionic interactions, critical for parenteral formulations .

Pharmacological and Therapeutic Profiles

Key Insights :

- Homochlorcyclizine’s serotonin antagonism differentiates it from Chlorcyclizine, offering broader applications in mixed histamine-serotonin-mediated conditions .

- Cyclizine’s antiemetic efficacy is superior but lacks Homochlorcyclizine’s anti-allergic specificity .

Analytical and Regulatory Considerations

Key Insights :

- Homochlorcyclizine’s strict impurity limits (≤0.5%) reflect stringent quality control, likely due to its dihydrochloride form’s sensitivity .

- Chlorcyclizine’s USP recognition underscores its established use in Western markets .

Key Insights :

- The dihydrochloride form requires extra HCl neutralization , increasing production costs compared to Chlorcyclizine .

Activité Biologique

Homochlorcyclizine dihydrochloride, a derivative of cyclizine, is an antihistamine primarily used for its effectiveness in treating allergic reactions and pruritus. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse sources.

- Molecular Formula : CHClN

- Molecular Weight : 387.774 g/mol

- Stereochemistry : Racemic

- CAS Registry Number : 1982-36-1

Homochlorcyclizine functions as a histamine H1 receptor antagonist , blocking the action of histamine at H1 receptors, which are implicated in allergic responses. This action helps alleviate symptoms associated with allergies such as itching and urticaria.

Pharmacological Properties

Homochlorcyclizine exhibits several notable pharmacological effects:

-

Inhibition of Contractions :

- It inhibits bradykinin-induced contractions in isolated guinea pig ileum.

- It partially blocks contractions induced by slow-reacting substances of anaphylaxis (SRS-A).

- It completely inhibits histamine-induced contractions at concentrations as low as 0.1 μg/mL and serotonin or acetylcholine-induced contractions at 1 μg/mL .

- Anti-allergic Effects :

- Adverse Reactions :

Efficacy in Allergic Conditions

Clinical trials have demonstrated the efficacy of homochlorcyclizine in managing symptoms of allergic conditions. In a study focusing on patients with pruritus due to various skin diseases, homochlorcyclizine was found to significantly reduce itching and improve overall patient comfort .

Case Study: Acute Eosinophilic Pneumonia

A notable case involved a 70-year-old male who developed dyspnea after taking homochlorcyclizine for itching. The patient was diagnosed with acute eosinophilic pneumonia, attributed to the antihistamine. This case underscores the importance of monitoring respiratory symptoms in patients receiving this medication .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 387.774 g/mol |

| Mechanism | H1 receptor antagonist |

| Main Indications | Allergic rhinitis, urticaria |

| Inhibition Concentrations | Histamine: 0.1 μg/mL; Serotonin/Acetylcholine: 1 μg/mL |

| Reported Adverse Effects | Acute eosinophilic pneumonia |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Homochlorcyclizine dihydrochloride in experimental settings?

- Methodological Answer : this compound can be identified using ultraviolet-visible (UV-Vis) spectroscopy (absorption spectrum in 0.1 M HCl at 1:100,000 dilution) and infrared (IR) spectroscopy (KBr disk method). For purity assessment, reverse-phase HPLC with a C18 column, mobile phase (water:acetonitrile:perchloric acid = 134:66:1), and UV detection at 223 nm is recommended. System suitability tests with methyl parahydroxybenzoate ensure column performance .

Q. What are the solubility and stability considerations for this compound in laboratory preparations?

- Methodological Answer : The compound is very soluble in water , freely soluble in acetic acid , slightly soluble in ethanol , and very slightly soluble in acetonitrile . It is hygroscopic and light-sensitive, requiring storage in airtight, light-resistant containers. Stability studies should include monitoring under varying pH and temperature conditions, as degradation products can be quantified via HPLC .

Q. How should researchers handle safety protocols for this compound in lab settings?

- Methodological Answer : Follow OSHA HCS 2012 guidelines: wear nitrile gloves , lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, rinse with water for 15+ minutes. For ingestion, do not induce vomiting ; seek immediate medical attention. Store in locked cabinets away from light and moisture .

Q. What synthetic routes or precursors are documented for this compound?

- Methodological Answer : The compound is synthesized via alkylation of 1-(4-chlorobenzhydryl)piperazine followed by dihydrochloride salt formation. Reaction stoichiometry (2:1 base-to-HCl ratio) must be validated using titration or NMR to confirm the dihydrochloride structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data for this compound?

- Methodological Answer : Discrepancies often arise from mobile phase composition or column temperature variations . Standardize HPLC conditions: C18 column, 40°C, flow rate adjusted for ~10 min retention time. Use methyl parahydroxybenzoate as a system suitability marker. Quantify impurities relative to the main peak (≤0.5% individual, ≤1.0% total) .

Q. What experimental designs mitigate the impact of hygroscopicity on this compound’s pharmacokinetic studies?

- Methodological Answer : Use controlled humidity chambers (e.g., 25°C/60% RH) during weighing and formulation. For in vivo studies, prepare solutions freshly in deionized water and validate stability over 24 hours via HPLC. Lyophilization may enhance long-term stability .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability tests at pH 1–9 (using HCl/NaOH buffers). Monitor degradation via HPLC at 223 nm. The compound is most stable in acidic conditions (pH 1–3) ; neutral/basic pH increases hydrolysis rates. Data should be analyzed using Arrhenius kinetics to predict shelf life .

Q. What methodologies are used to study the compound’s histamine H1-receptor antagonism in cellular models?

- Methodological Answer : Use radioligand binding assays with [³H]-mepyramine in HEK-293 cells expressing H1 receptors. Validate competitive inhibition via IC50 calculations. Cross-validate with functional assays (e.g., Ca²⁺ flux in HeLa cells) to confirm antagonist activity .

Q. How can researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability)?

- Methodological Answer : Differences may stem from animal model variability (e.g., rat vs. dog) or analytical sensitivity . Standardize protocols: administer 10 mg/kg orally, collect plasma samples at 0.5–24 hr intervals, and quantify via LC-MS/MS. Use non-compartmental analysis for consistency .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFQWFTNVMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-36-1 | |

| Record name | Homochlorcyclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.